molecular formula C13H17NO B7762535 (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B7762535
M. Wt: 203.28 g/mol
InChI Key: SLLJLNGZUQJZCR-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the condensation of 3,4-dimethylbenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an intramolecular cyclization to form the enone structure.

Reaction Conditions:

    Reagents: 3,4-dimethylbenzaldehyde, dimethylamine, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s enone structure allows it to participate in Michael addition reactions, which can modify biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one: An isomer with a different configuration of the double bond.

    (2Z)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(2Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLJLNGZUQJZCR-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C\N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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